molecular formula C11H16FN3O2S B3159701 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline CAS No. 864146-96-3

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Cat. No.: B3159701
CAS No.: 864146-96-3
M. Wt: 273.33 g/mol
InChI Key: YBAMKIPBBHVKRN-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3) is a substituted aniline derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a piperazine ring substituted with a methylsulfonyl group at the 4-position and a fluorine atom at the 3-position of the aromatic amine . The methylsulfonyl group is a key pharmacophore renowned for its association with COX-2 enzyme selectivity, while the fluorine atom enhances electronic properties and contributes to the metabolic stability of the molecule, making it a valuable scaffold in drug discovery . This aniline derivative serves as a versatile building block in organic synthesis, particularly for the construction of more complex molecules. Its synthesis can involve methodologies such as the Suzuki–Miyaura coupling reaction, known for its mild and functional group-tolerant conditions . In a research setting, the compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, to yield a diverse array of derivatives for biological evaluation . Researchers value this chemical for its potential application in developing novel therapeutic agents, and it is provided as a high-purity material to ensure reliable and reproducible experimental results. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-4-(4-methylsulfonylpiperazin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O2S/c1-18(16,17)15-6-4-14(5-7-15)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMKIPBBHVKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202224
Record name 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864146-96-3
Record name 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864146-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[4-(methylsulfonyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s analogs can be categorized based on modifications to:

  • Piperazine substituents (e.g., methyl, propyl, or aryl groups).
  • Aromatic ring substitutions (e.g., fluorine position, additional functional groups).
  • Sulfonyl group placement (ortho, meta, or para to the amine).
Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Piperazine Aromatic Substitution Sulfonyl Group Position Molecular Formula Molecular Weight
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Methylsulfonyl 3-Fluoro Para C₁₁H₁₅FN₃O₂S 296.32
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Methyl 3-Fluoro N/A C₁₁H₁₆FN₃ 209.26
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline Propyl 3-Fluoro N/A C₁₃H₂₀FN₃ 261.33
N-(4-(1H-Indol-1-yl)phenyl)-3-(methylsulfonyl)aniline Methylsulfonyl 3-Sulfonyl, Indole Meta C₂₁H₁₉N₃O₂S 377.46

Pharmacological Activity

Anti-Inflammatory Activity
  • Sulfonyl-Indole Hybrids (e.g., 4c in ) : Show moderate activity but lower potency than classical NSAIDs, likely due to bulkier aromatic systems affecting bioavailability .
Kinase Inhibition Potential
  • Derivatives like 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline () exhibit c-Met kinase inhibition, highlighting the role of fluorine and aromatic amines in kinase targeting. However, the methylsulfonyl group in the target compound may redirect activity toward COX-2 rather than kinases .

Physicochemical Properties

  • Solubility: The methylsulfonyl group enhances hydrophilicity compared to methyl- or propyl-substituted piperazines. For example, this compound is soluble in polar solvents like methanol, whereas propyl-substituted analogs () require co-solvents for dissolution .
  • Stability : Sulfonyl-containing compounds exhibit greater oxidative stability than thioether precursors, as shown in ’s synthesis of sulfones from sulfides .

Biological Activity

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H14F2N2O2S, with a molecular weight of 270.31 g/mol. The compound features a fluorine atom, a piperazine ring, and a methylsulfonyl group, which contribute to its unique biological properties.

Anticancer Activity

Research has demonstrated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with piperazine moieties can inhibit cancer cell proliferation effectively.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA431 (human epidermoid carcinoma)5.2
1-(4-(4-Acetylpiperazin-1-yl)butoxy)phenyl-3-adamantan-1-yl ureasEH enzyme7.0

The compound's ability to inhibit the sEH enzyme is particularly noteworthy, as this enzyme is associated with inflammation and cancer progression.

The mechanism by which this compound exerts its biological effects is thought to involve the modulation of specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the introduction of sulfonyl groups significantly enhance biological activity. For example, the presence of a methylsulfonyl group improves solubility and bioavailability, which are critical for therapeutic efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methylsulfonyl groupIncreased potency
Variation in piperazine substituentsAltered pharmacokinetics

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Piperazine Derivatives : A study published in Journal of Medicinal Chemistry investigated various piperazine derivatives for their anticancer properties, highlighting that modifications at the para position significantly increased their inhibitory effects against cancer cell lines .
  • In Vivo Pharmacokinetics : Another study assessed the pharmacokinetic properties of a related compound in mice, reporting favorable absorption and elimination profiles that suggest potential for further development .

Q & A

Q. What methodologies validate the compound’s role in inhibiting specific enzymes (e.g., kinases)?

  • Methodological Answer : Use competitive inhibition assays (e.g., ADP-Glo™ for kinases) with varying ATP concentrations. Molecular docking (AutoDock Vina) can predict binding poses. Confirm with X-ray crystallography or cryo-EM for structural resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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